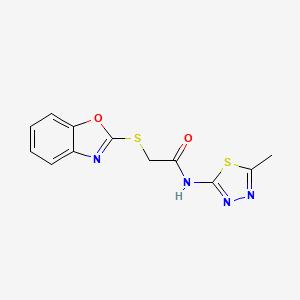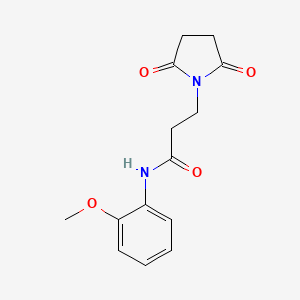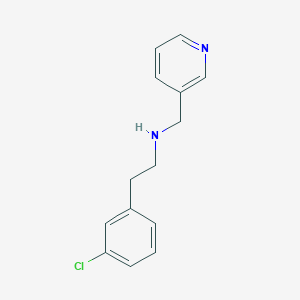
2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
描述
2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BTA-EG6, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a member of the benzoxazole family of compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the phosphorylation of Akt and its downstream targets, leading to the induction of apoptosis in cancer cells.
Another proposed mechanism is the inhibition of the NF-kappaB signaling pathway, which is involved in the regulation of inflammatory responses. 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activation of NF-kappaB and the production of pro-inflammatory cytokines, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the phosphorylation of Akt and its downstream targets. In vivo studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively simple synthesis method. 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized in a few steps using commercially available starting materials. Another advantage is its potential therapeutic applications, which make it a promising candidate for further research.
One limitation of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a controlled manner. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
未来方向
There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Another direction is to explore its anti-tumor activity and its potential use in cancer therapy. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.
科学研究应用
2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory activity. Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types, including macrophages and microglia. This anti-inflammatory activity makes 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Another area of research is the anti-tumor activity of 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and liver cancer cells. This anti-tumor activity is thought to be mediated through the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-15-16-11(20-7)14-10(17)6-19-12-13-8-4-2-3-5-9(8)18-12/h2-5H,6H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJVIMXCOBWIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzooxazol-2-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-amino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4854671.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4854673.png)

![N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4854687.png)
![N~1~-allyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4854691.png)
![16-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B4854695.png)
![2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B4854703.png)
![5-[chloro(difluoro)methyl]-4-({4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854710.png)
![2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4854716.png)

![4-tert-butyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]benzamide](/img/structure/B4854740.png)
![2-(benzylthio)-4-[2-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4854745.png)
![1-(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)-1H-1,2,4-triazole](/img/structure/B4854756.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4854762.png)